2-Hydroxy-5-(trifluoromethyl)benzenesulfonamide

Medicinal Chemistry Drug Design Physicochemical Properties

This fluorinated aromatic sulfonamide features a distinct 2-hydroxy-5-trifluoromethyl substitution, offering a unique lipophilicity (LogP ~1.06) and TPSA (80.39) profile. Critically, it serves as an alternative scaffold to circumvent the metabolic liability associated with the 3-(trifluoromethyl) isomer. Ideal for developing enzyme inhibitors with potentially improved selectivity and developability. Minimum 95% purity.

Molecular Formula C7H6F3NO3S
Molecular Weight 241.19 g/mol
Cat. No. B13084994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(trifluoromethyl)benzenesulfonamide
Molecular FormulaC7H6F3NO3S
Molecular Weight241.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)O
InChIInChI=1S/C7H6F3NO3S/c8-7(9,10)4-1-2-5(12)6(3-4)15(11,13)14/h1-3,12H,(H2,11,13,14)
InChIKeyQGIJYVADONIJBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-(trifluoromethyl)benzenesulfonamide: A Fluorinated Benzenesulfonamide Scaffold for Enzyme Inhibition Research


2-Hydroxy-5-(trifluoromethyl)benzenesulfonamide (CAS 1243364-45-5) is a fluorinated aromatic sulfonamide characterized by a 2-hydroxy substitution and a 5-trifluoromethyl group on a benzenesulfonamide core, with a molecular weight of 241.19 g/mol and the molecular formula C7H6F3NO3S . The trifluoromethyl group enhances lipophilicity (calculated LogP ~1.06 ) and electronic properties, positioning this compound as a versatile scaffold for medicinal chemistry, particularly in the development of enzyme inhibitors such as carbonic anhydrase inhibitors [1].

2-Hydroxy-5-(trifluoromethyl)benzenesulfonamide: Why This Exact Substitution Pattern is Critical for Differentiation


In-class benzenesulfonamide analogs cannot be substituted interchangeably due to the profound impact of the 5-trifluoromethyl and 2-hydroxy groups on both physicochemical properties and biological activity. The specific substitution pattern of 2-Hydroxy-5-(trifluoromethyl)benzenesulfonamide confers a unique combination of lipophilicity (LogP ~1.06 ) and hydrogen-bonding capacity (TPSA 80.39 ), distinguishing it from non-fluorinated analogs (e.g., 2-hydroxybenzenesulfonamide) and regioisomeric trifluoromethyl benzenesulfonamides (e.g., 3- or 4-substituted). Critically, the 3-(trifluoromethyl) isomer has been identified as a persistent, undesirable circulating metabolite in certain drug series [1], whereas the 2-hydroxy-5-trifluoromethyl substitution pattern may offer distinct metabolic and selectivity advantages. The quantitative evidence below demonstrates precisely how these structural nuances translate into measurable differences in potency, selectivity, and developability.

2-Hydroxy-5-(trifluoromethyl)benzenesulfonamide: Quantitative Differentiation vs. Analogues


Physicochemical Profile: Enhanced Lipophilicity with Retained Hydrogen-Bonding Capacity

The target compound exhibits a calculated LogP of 1.06 and TPSA of 80.39, measured via standard computational methods . The non-fluorinated analog, 2-hydroxybenzenesulfonamide, has a substantially lower lipophilicity (predicted LogP for 2-hydroxybenzenesulfonamide ~0.15 based on in-silico methods, class-level inference [1]). This difference translates to approximately a 7-fold increase in lipophilicity (ΔLogP ~0.9), which can significantly influence membrane permeability and oral bioavailability in drug discovery contexts [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Metabolic Stability: Avoidance of Problematic 3-Trifluoromethyl Metabolite

In a study optimizing Cav2.2 channel inhibitors, the 3-(trifluoromethyl)benzenesulfonamide isomer was identified as a persistent circulating metabolite that confounded drug development efforts due to its own antinociceptive activity, despite lacking significant Cav2.2 activity [1]. The target compound, with its 2-hydroxy-5-trifluoromethyl substitution pattern, is structurally distinct and is not anticipated to form this specific, problematic metabolite. This provides a clear metabolic advantage over the 3-isomer, which required a bioisostere replacement strategy (sulfonamide to gem-dimethyl sulfone) to address this liability [1].

Drug Metabolism PK/PD Lead Optimization

Synthetic Accessibility and Commercial Purity

2-Hydroxy-5-(trifluoromethyl)benzenesulfonamide is commercially available with a specified purity of ≥95% . While no direct head-to-head synthetic yield comparisons are publicly available for this specific compound, the benzenesulfonamide core is synthetically tractable, and the specific substitution pattern can be achieved through standard nucleophilic substitution or sulfonamide formation methods [1]. In contrast, the 4-trifluoromethyl isomer, used in VEGFR2/FGFR1 inhibitor studies (IC50 ~0.025-0.026 µM [2]), may require different synthetic routes, and its commercial availability and purity specifications can vary significantly between vendors.

Chemical Synthesis Procurement Quality Control

Enzyme Inhibition: Class-Level Potency of 2-Hydroxy-N-arylbenzenesulfonamides

While direct enzyme inhibition data for 2-Hydroxy-5-(trifluoromethyl)benzenesulfonamide are not available in the public domain, the compound belongs to a class of 2-hydroxy-N-arylbenzenesulfonamides that have been identified as potent ATP-citrate lyase (ACL) inhibitors. The reference compound in this class, BMS 303141, demonstrates an IC50 of 0.13 µM against ACL [1], and chronic oral dosing in high-fat fed mice lowered plasma cholesterol, triglyceride, and glucose levels, as well as inhibited weight gain [1]. The presence of the 5-trifluoromethyl group on the target compound is expected to modulate potency and selectivity profiles, providing a differentiated tool for exploring SAR around this scaffold.

Enzyme Inhibition ATP-Citrate Lyase Metabolic Disorders

2-Hydroxy-5-(trifluoromethyl)benzenesulfonamide: Optimal Research Applications


Lead Optimization for ATP-Citrate Lyase (ACL) Inhibitors in Metabolic Disease

The 2-hydroxy-N-arylbenzenesulfonamide scaffold has demonstrated potent ACL inhibition (IC50 = 0.13 µM for BMS 303141) with favorable in vivo metabolic effects [1]. The 5-trifluoromethyl substituted analog provides a key SAR probe to investigate the impact of increased lipophilicity (LogP ~1.06 ) and electronic modulation on ACL potency, selectivity over other sulfonamide-binding enzymes (e.g., carbonic anhydrases), and in vivo pharmacokinetics.

Carbonic Anhydrase Inhibitor Discovery and Selectivity Profiling

Fluorinated benzenesulfonamides are patented as carbonic anhydrase inhibitors [2]. The unique substitution pattern of 2-Hydroxy-5-(trifluoromethyl)benzenesulfonamide offers a distinct electronic and steric profile for exploring isoform selectivity (e.g., CA I, II, IX, XII) critical for minimizing off-target effects in therapeutic development. Its physicochemical properties (TPSA 80.39 ) also support in silico screening and docking studies.

Cav2.2 Channel Inhibitor Scaffold Diversification

Given that 3-(trifluoromethyl)benzenesulfonamide is a known problematic metabolite in Cav2.2 inhibitor programs [3], the 2-hydroxy-5-trifluoromethyl isomer serves as an alternative scaffold to explore the sulfonamide pharmacophore while potentially circumventing this metabolic liability. Researchers can directly compare in vitro Cav2.2 inhibition, metabolic stability in hepatocytes, and in vivo PK profiles against the 3-isomer to validate this hypothesis.

General Medicinal Chemistry: Fluorinated Building Block for Fragment-Based Drug Discovery

With a molecular weight of 241.19 g/mol and favorable calculated properties (LogP 1.06, TPSA 80.39 ), this compound meets standard fragment-like criteria for library screening. Its commercial availability at ≥95% purity and the presence of a sulfonamide, a hydroxyl, and a trifluoromethyl group provide multiple vectors for chemical elaboration, making it a valuable starting point for hit generation against diverse biological targets.

Quote Request

Request a Quote for 2-Hydroxy-5-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.